molecular formula C3H11IN2 B1294641 1,1,1-Trimethylhydrazinium iodide CAS No. 3288-80-0

1,1,1-Trimethylhydrazinium iodide

Cat. No. B1294641
CAS RN: 3288-80-0
M. Wt: 202.04 g/mol
InChI Key: HLNPDVKKRBWQAA-UHFFFAOYSA-M
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Description

1,1,1-Trimethylhydrazinium iodide is a cation that has been used to template a novel one-dimensional hybrid organic–inorganic perovskitoid. This compound, specifically in the form of (Me3Hy)[PbI3], has been synthesized and its physicochemical properties have been investigated. The compound crystallizes in a hexagonal symmetry and is notable for its phase transitions and luminescent properties .

Synthesis Analysis

The synthesis of the 1,1,1-trimethylhydrazinium-based perovskitoid involves the use of heavy metal halides and organic cations. The process results in a crystalline structure that undergoes phase transitions upon heating and cooling. The synthesis is not widely described in the literature, indicating that it may be a relatively novel or specialized procedure .

Molecular Structure Analysis

The molecular structure of (Me3Hy)[PbI3] is characterized by its hexagonal P63/m symmetry. The structure undergoes two phase transitions, with the high-temperature phase being hexagonal P63/mmc and the low-temperature phase being orthorhombic Pbca. These transitions are associated with the ordering of the trimethylhydrazinium cations and the re-arrangement of hydrogen bonds and lead-iodide octahedral chains .

Chemical Reactions Analysis

The chemical reactions involved in the formation of the 1,1,1-trimethylhydrazinium-based compounds are not explicitly detailed in the provided papers. However, it is mentioned that the red salts derived from yellow 4-cyano-1-methylpyridinium iodide were obtained unexpectedly, suggesting that the reaction pathways may involve complex interactions between organic cations and heavy metal halides under ambient conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Me3Hy)[PbI3] include a wide band gap of 3.20 eV and the ability to emit reddish-orange excitonic emission at low temperatures. The activation energy for this emission is reported to be 65 meV. Additionally, the compound exhibits dielectric switching properties associated with its phase transitions, which involve changes in entropy and structural reconfigurations. High-pressure Raman data also revealed additional phase transitions related to symmetry decrease, cation ordering, inorganic chain distortion, and partial reversible amorphization .

Scientific Research Applications

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 1,1,1-Trimethylhydrazinium iodide (TMHI) is a novel, highly reactive reagent used for aromatic amination via vicarious nucleophilic substitution . It can be used to obtain isomers not produced by reaction with other nucleophilic aminating reagents .

Safety And Hazards

TMHI is classified as a dangerous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also damage fertility or the unborn child (H360) .

properties

IUPAC Name

amino(trimethyl)azanium;iodide
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InChI

InChI=1S/C3H11N2.HI/c1-5(2,3)4;/h4H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HLNPDVKKRBWQAA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11IN2
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DSSTOX Substance ID

DTXSID00954539
Record name 1,1,1-Trimethylhydrazin-1-ium iodide
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Molecular Weight

202.04 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name 1,1,1-Trimethylhydrazinium iodide
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Product Name

1,1,1-Trimethylhydrazinium iodide

CAS RN

3288-80-0
Record name Hydrazinium, 1,1,1-trimethyl-, iodide (1:1)
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Record name Hydrazinium, 1,1,1-trimethyl-, iodide (1:1)
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Record name Hydrazinium, 1,1,1-trimethyl-, iodide (1:1)
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Record name 1,1,1-Trimethylhydrazin-1-ium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trimethylhydrazinium iodide
Reactant of Route 2
1,1,1-Trimethylhydrazinium iodide

Citations

For This Compound
171
Citations
M Grzegożek - Journal of Heterocyclic Chemistry, 2008 - Wiley Online Library
The amination of 3‐, 5‐, 6‐, 7‐ and 8‐nitroquinoline via the vicarious nucleophilic substitution of hydrogen (VNS) with 1,1,1‐trimethylhydrazinium iodide (TMHI) in the presence of t‐…
Number of citations: 27 onlinelibrary.wiley.com
PF Pagoria, AR Mitchell, RD Schmidt - Journal of organic chemistry, 1996 - osti.gov
1,1,1-Trimethylhydrazinium iodide, TMHI, has been shown to be a novel vicarious nucleophilic substitution aminating reagent. It can be used to obtain isomers not produced by reaction …
Number of citations: 137 www.osti.gov
VV Rozhkov, SA Shevelev, II Chervin… - The Journal of …, 2003 - ACS Publications
The amination of 1-X-3,5-dinitrobenzenes via the vicarious nucleophilic substitution of hydrogen (VNS) with 1,1,1-trimethylhydrazinium iodide (TMHI) in the presence of t-BuOK or …
Number of citations: 21 pubs.acs.org
LA Cates, VS Li, BH Saddawi… - Journal of medicinal …, 1985 - ACS Publications
The N-2 atoms of phosphorus 2, 2-dimethylhydrazides, contrary to a previous report, can be methylated by iodomethane. Treatment of the resulting dihydrazinium iodides with aqueous …
Number of citations: 7 pubs.acs.org
YS Kim, GH Son, TK Na, SH Choi - Applied Sciences, 2015 - mdpi.com
Hypergolic chemicals N,N,N-trimethylhydrazinium iodide, [TMH] + [I] − , and 1-ethyl-4-methyl-1,2,4-triazolium iodide, [EMT] + [I] − were firstly synthesized by nucleophilic substitution (S …
Number of citations: 14 www.mdpi.com
M Grzegożek, B Szpakiewicz, P Kowalski - Arkivoc, 2009 - arkat-usa.org
The intermediary, covalent σ adducts formed in the reaction of nitroquinolines with the ylide generated from 1, 1, 1-trimethylhydrazinium iodide (TMHI) were detected by 1H NMR …
Number of citations: 2 www.arkat-usa.org
JA Zienkiewicz, K Kałduńska, K Fedoruk… - Inorganic …, 2022 - ACS Publications
The synthesis and investigation of the physicochemical properties of a novel one-dimensional (1D) hybrid organic–inorganic perovskitoid templated by the 1,1,1-trimethylhydrazinium (…
Number of citations: 1 pubs.acs.org
AR Mitchell, PF Pagoria… - International Journal of …, 1997 - dl.begellhouse.com
The use of energetic materials as chemical feedstocks for higher value products potentially provides environmentally sound and cost-effective alternatives to disposal by open burning/…
Number of citations: 2 www.dl.begellhouse.com
AR Mitchell, PF Pagoria, RD Schmidt - 1995 - osti.gov
The objective of our program is to develop novel, innovative solutions for the disposal of surplus energetic materials resulting from the demilitarization of conventional and nuclear …
Number of citations: 5 www.osti.gov
PF Pagoria, AR Mitchell, RD Schmidt - 1995 - osti.gov
We are investigating the amination of electrophilic aromatic systems through the use of Vicarious Nucleophilic Substitution (VNS) chemistry. This research has led to a new synthesis of 1…
Number of citations: 0 www.osti.gov

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